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Compound of Interest

Compound Name: C21H15F4N3O3S

Cat. No.: B15173922 Get Quote

Compound: A class of compounds with the core structure C21H15F4N3O3S, developed as

potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, are utilized as imaging

agents for biological processes. A prime example is the basis for the Positron Emission

Tomography (PET) tracer, [¹¹C]YL9, a radiolabeled pan-BET inhibitor. These imaging agents

are instrumental in the non-invasive in vivo visualization and quantification of BET protein

distribution and expression, which are crucial in understanding the pathophysiology of various

diseases, including neurodegenerative disorders like Alzheimer's disease and different forms of

cancer.

Application Notes
The dysregulation of BET proteins, which are epigenetic "readers" that regulate gene

transcription, is implicated in numerous pathologies. Imaging probes based on the

C21H15F4N3O3S scaffold enable the real-time assessment of BET protein engagement by

therapeutic agents and can serve as diagnostic and prognostic biomarkers.

Primary Applications:

Neurodegenerative Diseases: BET proteins are involved in neuroinflammation, synaptic

function, and gene transcription in the central nervous system. PET imaging with tracers like

[¹¹C]YL9 allows for the investigation of BET protein dynamics in conditions such as

Alzheimer's disease, where altered expression has been observed[1].
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Oncology: BET proteins are key regulators of oncogene expression, including c-Myc.

Imaging with these probes can be used to assess tumor proliferation, response to BET

inhibitor therapy, and to understand the tumor microenvironment.

Inflammatory Diseases: Given the role of BET proteins in modulating inflammatory gene

expression, these imaging agents can be used to visualize and quantify inflammation in

various tissues.

Quantitative Data
The following tables summarize key quantitative data for a representative BET protein imaging

agent based on the C21H15F4N3O3S scaffold.

Table 1: In Vitro Binding Affinity and Potency

Compound Target IC50 (nM) Assay Method

I-BET726 (a close

analog)
BRD2 41 TR-FRET

BRD3 31 TR-FRET

BRD4 22 TR-FRET

Data for I-BET726, a structurally related BET inhibitor, is provided as a reference for the

potency of this class of compounds[2].

Table 2: Pharmacokinetic Properties of a Representative BET PET Tracer ([¹¹C]1)
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Parameter Value Species

Molecular Weight ( g/mol ) 443.5 -

CLogP 3.1 -

Total Polar Surface Area

(tPSA)
95.2 -

Maximum Brain Uptake

(%ID/cc)
~0.9 at 2 min post-injection Mouse

%ID/cc: percentage of injected dose per cubic centimeter of tissue[3].

Signaling Pathway
BET proteins, primarily BRD2, BRD3, and BRD4, are epigenetic readers that bind to acetylated

lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene

promoters, leading to the expression of target genes involved in cell proliferation, inflammation,

and oncogenesis. BET inhibitors, including those based on the C21H15F4N3O3S scaffold,

competitively bind to the bromodomains of BET proteins, displacing them from chromatin and

thereby downregulating the transcription of target genes.
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BET Protein Signaling Pathway and Inhibition.
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Experimental Protocols
Radiolabeling of the C21H15F4N3O3S Scaffold to
Synthesize a PET Tracer (e.g., [¹¹C]YL9)
This protocol describes a typical radiosynthesis of a carbon-11 labeled BET inhibitor PET

tracer.

Workflow Diagram:
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Radiolabeling Workflow for a ¹¹C-BET PET Tracer.

Methodology:

Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear

reaction in a medical cyclotron.

Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₃I (methyl iodide) using a gas-

phase iodination method.

¹¹C-Methylation: The precursor molecule (the des-methyl version of the final compound) is

dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is bubbled through the solution in the

presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) to facilitate the

methylation reaction.

Purification: The reaction mixture is purified using reverse-phase high-performance liquid

chromatography (HPLC) to isolate the radiolabeled product from unreacted precursor and

other impurities.

Formulation: The purified [¹¹C]-labeled compound is formulated in a sterile saline solution

containing a small percentage of ethanol for injection.
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Quality Control: The final product is tested for radiochemical purity, chemical purity, molar

activity, and sterility before administration.

In Vitro Autoradiography
This protocol outlines the procedure for assessing the binding of the radiolabeled BET inhibitor

to tissue sections.

Methodology:

Tissue Preparation: Prepare 20 µm-thick brain slices from the animal model of interest (e.g.,

wild-type and Alzheimer's disease model mice)[1].

Pre-incubation: Pre-incubate the brain sections in a buffer solution (e.g., 50 mM Tris-HCl, pH

7.4) for 20 minutes at room temperature.

Incubation: Incubate the sections with the ¹¹C-labeled BET tracer (e.g., 37 MBq/L in Tris-HCl

buffer with 0.1% ethanol) for a defined period (e.g., 60 minutes) at room temperature[1]. For

competition studies, co-incubate with an excess of a non-radiolabeled BET inhibitor (e.g.,

JQ1 or the unlabeled compound itself).

Washing: Wash the sections in ice-cold buffer to remove unbound radiotracer.

Drying: Quickly dry the sections with a stream of cold air.

Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography

system overnight.

Analysis: Quantify the radioactivity in different brain regions using image analysis software.

In Vivo PET Imaging in a Mouse Model
This protocol details the procedure for performing PET imaging in a mouse model to visualize

the distribution of the BET tracer.

Methodology:
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Animal Preparation: Anesthetize the mouse (e.g., with 1-1.5% isoflurane) and place it on the

scanner bed[1].

Tracer Administration: Inject the ¹¹C-labeled BET tracer (e.g., 7.4-11.1 MBq) intravenously

via the tail vein[3].

PET Scan: Perform a dynamic PET scan for 60-90 minutes immediately following the

injection[3].

CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration.

Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a non-

radiolabeled BET inhibitor (e.g., 1.0 mg/kg of JQ1 or the unlabeled compound) 5-30 minutes

before the injection of the radiotracer to demonstrate target-specific binding[3].

Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate

algorithm (e.g., 3D-OSEM). Co-register the PET images with the CT images. Draw regions of

interest (ROIs) on the images corresponding to specific brain regions or tumors to generate

time-activity curves (TACs) and calculate the standardized uptake value (SUV).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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